molecular formula C11H15NO3 B1407206 2-Amino-3-(2-methoxy-4-methylphenyl)propanoic acid CAS No. 1391006-50-0

2-Amino-3-(2-methoxy-4-methylphenyl)propanoic acid

Cat. No.: B1407206
CAS No.: 1391006-50-0
M. Wt: 209.24 g/mol
InChI Key: TXXKDGPEOPPSRA-UHFFFAOYSA-N
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Description

2-Amino-3-(2-methoxy-4-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a phenyl ring substituted with a methoxy group and a methyl group, making it a derivative of phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-methoxy-4-methylphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-4-methylbenzaldehyde and glycine.

    Condensation Reaction: The aldehyde group of 2-methoxy-4-methylbenzaldehyde reacts with the amino group of glycine in the presence of a suitable catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amino acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-methoxy-4-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products

    Oxidation: Formation of 2-hydroxy-3-(2-methoxy-4-methylphenyl)propanoic acid.

    Reduction: Formation of 2-amino-3-(2-methoxy-4-methylphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-3-(2-methoxy-4-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-methoxy-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in amino acid metabolism.

    Pathways: It can be incorporated into metabolic pathways, influencing the synthesis and degradation of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: A naturally occurring amino acid with a similar structure but lacking the methoxy and methyl substitutions.

    Tyrosine: Another amino acid with a hydroxyl group instead of a methoxy group on the phenyl ring.

    Methionine: Contains a sulfur atom in its side chain, differing significantly in structure and properties.

Uniqueness

2-Amino-3-(2-methoxy-4-methylphenyl)propanoic acid is unique due to its specific substitutions on the phenyl ring, which can influence its chemical reactivity and biological activity. These structural differences can result in distinct interactions with enzymes and receptors, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-3-(2-methoxy-4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7-3-4-8(10(5-7)15-2)6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXKDGPEOPPSRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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